molecular formula C13H21NO3 B2879895 Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate CAS No. 2138186-98-6

Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

Cat. No.: B2879895
CAS No.: 2138186-98-6
M. Wt: 239.315
InChI Key: HJXWPKPVSDNPGM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable leaving group.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: Potential medicinal applications include the development of new therapeutic agents. Research into its pharmacological properties could lead to the discovery of new drugs for various diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of other valuable chemicals. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. It may bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)phenethylcarbamate

  • N-Boc-3-(2-aminoethyl)phenylmethanol

Uniqueness: Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate stands out due to its bicyclic structure, which is not commonly found in similar compounds. This structural feature can impart unique chemical and biological properties, making it distinct from other related compounds.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h6,10-11,15H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXWPKPVSDNPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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